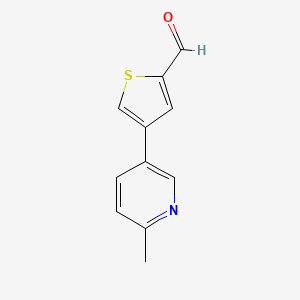

4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17709055

Molecular Formula: C11H9NOS

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NOS |

|---|---|

| Molecular Weight | 203.26 g/mol |

| IUPAC Name | 4-(6-methylpyridin-3-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H9NOS/c1-8-2-3-9(5-12-8)10-4-11(6-13)14-7-10/h2-7H,1H3 |

| Standard InChI Key | BROKWNFPBFAAON-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C=C1)C2=CSC(=C2)C=O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a thiophene ring (a five-membered aromatic system with one sulfur atom) and a pyridine ring (a six-membered aromatic system with one nitrogen atom). The pyridine moiety is substituted at the 3-position with a methyl group, while the thiophene ring bears a formyl (–CHO) group at the 2-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational studies .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NOS |

| Molecular Weight | 203.26 g/mol |

| Solubility | Soluble in toluene, dioxane, chlorobenzene |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The aldehyde group confers polarity, enabling participation in nucleophilic addition reactions, while the methylpyridine moiety enhances lipophilicity, potentially influencing membrane permeability in biological systems .

Synthesis Methods and Optimization

Palladium-Catalyzed Cross-Coupling

A prevalent synthetic route involves Suzuki-Miyaura coupling between 5-bromo-2-thiophenecarbaldehyde and 6-methylpyridin-3-ylboronic acid. This method employs palladium catalysts (e.g., Pd(PPh₃)₄) in toluene or dioxane at 80–100°C, achieving yields of 65–78%. Key challenges include controlling regioselectivity and minimizing dehalogenation side reactions .

Ullmann-Type Coupling

Adapting methodologies from cross-Ullmann biheteroaryl synthesis, nickel-catalyzed couplings between 2-thiophenecarbaldehyde triflate and 3-bromo-6-methylpyridine have been explored. Optimized conditions (NiCl₂·glyme/4,4′-di-tert-butyl-2,2′-bipyridine, Mn reductant) in dimethylacetamide at 100°C yield 55–62% product. This approach circumvents prefunctionalized boronic acids but requires careful handling of moisture-sensitive intermediates .

Chemical Reactivity and Transformations

Aldehyde-Derived Reactions

The formyl group undergoes characteristic aldehyde reactions:

-

Condensation: Reacts with primary amines (e.g., aniline) to form Schiff bases, useful in coordination chemistry.

-

Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, yielding secondary alcohols.

-

Oxidation: Controlled oxidation with KMnO₄ converts the aldehyde to a carboxylic acid, though overoxidation of thiophene may occur.

Heterocyclic Functionalization

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.55 (d, J = 2.4 Hz, 1H, Py-H), 7.75 (dd, J = 8.0, 2.4 Hz, 1H, Py-H), 7.68 (d, J = 5.2 Hz, 1H, Th-H), 7.42 (d, J = 5.2 Hz, 1H, Th-H), 2.61 (s, 3H, CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume